molecular formula C14H16ClNO B13446062 3-(benzyloxy)-N-methylaniline hydrochloride

3-(benzyloxy)-N-methylaniline hydrochloride

Cat. No.: B13446062
M. Wt: 249.73 g/mol
InChI Key: MCORSXMGTUVHOF-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-N-methylaniline hydrochloride is an organic compound that belongs to the class of aniline derivatives. It features a benzyl group attached to an oxygen atom, which is further connected to the nitrogen atom of an aniline ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-N-methylaniline hydrochloride typically involves the following steps:

    Formation of Benzyloxy Group: The benzyl group is introduced to the aniline ring through a nucleophilic substitution reaction. This can be achieved by reacting benzyl chloride with aniline in the presence of a base such as sodium hydroxide.

    Methylation: The resulting benzyloxyaniline is then methylated using methyl iodide in the presence of a base like potassium carbonate.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-N-methylaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amines.

    Substitution: Various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

3-(Benzyloxy)-N-methylaniline hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-methylaniline hydrochloride involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the aniline ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)aniline: Lacks the methyl group on the nitrogen atom.

    N-Methylaniline: Lacks the benzyloxy group.

    Benzylamine: Lacks the aromatic ring substitution.

Uniqueness

3-(Benzyloxy)-N-methylaniline hydrochloride is unique due to the presence of both the benzyloxy and N-methyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C14H16ClNO

Molecular Weight

249.73 g/mol

IUPAC Name

N-methyl-3-phenylmethoxyaniline;hydrochloride

InChI

InChI=1S/C14H15NO.ClH/c1-15-13-8-5-9-14(10-13)16-11-12-6-3-2-4-7-12;/h2-10,15H,11H2,1H3;1H

InChI Key

MCORSXMGTUVHOF-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=CC=C1)OCC2=CC=CC=C2.Cl

Origin of Product

United States

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